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Core Mechanism of Action

The diagram below illustrates the established mechanism by which Ricolinostat modulates the miR-

30d/PI3K/AKT/mTOR axis.
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Overview of Ricolinostat mechanism via miR-30d and PI3K/AKT/mTOR pathway.

Summary of Key Experimental Data

The following tables summarize quantitative data from foundational experiments, primarily in Esophageal

Squamous Cell Carcinoma (ESCC) models [1].

Table 1: Anti-Proliferative and Pro-Apoptotic Effects of ACY-1215 in ESCC Cells
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Cell Line
Proliferation Inhibition
(MTT Assay)

Apoptosis Induction
(Flow Cytometry)

Cell Cycle Arrest (Flow
Cytometry)

EC109 Dose and time-dependent

inhibition

Significantly increased,

dose-dependent

G2/M phase accumulation,

dose-dependent

KYSE150 Dose and time-dependent

inhibition

Significantly increased,

dose-dependent

G2/M phase accumulation,

dose-dependent

TE-1 Dose and time-dependent

inhibition

Significantly increased,

dose-dependent

G2/M phase accumulation,

dose-dependent

TE-13 Dose and time-dependent

inhibition

Significantly increased,

dose-dependent

G2/M phase accumulation,

dose-dependent

Table 2: Molecular Changes in ESCC Cells After ACY-1215 Treatment

Parameter Experimental Method Key Findings

miR-30d & Target miRNA microarray, qRT-PCR >8-fold increase in miR-30d; decreased PIK3R2

mRNA [1]

Pathway Proteins Western Blot ↓ p-AKT, p-mTOR, PI3K, p-ERK1/2; ↑ Ac-H3K9,

Ac-H4K8 [1]

Rescue by anti-
miR-30d

Functional assays + Western

Blot

Partially reversed G2/M arrest, apoptosis, and ↓

p-AKT/p-mTOR [1]

In Vivo Validation Mouse xenograft model

(EC109 cells)

Significant inhibition of tumor growth [1]

Detailed Experimental Protocols

The key methodologies used to elucidate this mechanism are as follows:

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a gradient of

ACY-1215 concentrations. After a set time, MTT reagent is added. Metabolically active cells convert
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MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm.

The optical density is directly proportional to the number of viable cells [1].
Apoptosis Analysis (Flow Cytometry): Cells are treated with ACY-1215, then stained with Annexin

V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of
the apoptotic cell membrane, while PI stains cells with compromised membrane integrity (late

apoptotic/necrotic). The population of stained cells is quantified using a flow cytometer [1].
Cell Cycle Analysis (Flow Cytometry): After ACY-1215 treatment, cells are fixed in ethanol and

treated with RNase to remove RNA. The DNA is then stained with PI. As the fluorescence intensity of
PI is proportional to the DNA content, the distribution of cells in different cell cycle phases (G0/G1, S,

G2/M) can be analyzed by flow cytometry [1] [2].
Western Blot Analysis: Total protein is extracted from treated cells using RIPA lysis buffer. Proteins

are separated by size using SDS-PAGE and transferred to a PVDF membrane. The membrane is
incubated with specific primary antibodies against targets like p-AKT, p-mTOR, cleaved caspase-3,

etc., followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are
visualized using enhanced chemiluminescence (ECL) substrate [1] [2] [3].

miRNA Transfection (Gain/Loss-of-Function): To prove miR-30d's role, synthetic miR-30d mimics
(to overexpress) or miR-30d inhibitors (anti-miR-30d, to knockdown) are transfected into cells using

lipofectamine reagents. The subsequent phenotypic and molecular changes are then analyzed to
confirm the function of miR-30d [1] [4].

Dual-Luciferase Reporter Assay: A vector containing the wild-type 3'-Untranslated Region (3'-UTR)
of the PIK3R2 gene, which has the predicted binding site for miR-30d, is cloned downstream of a

luciferase gene. A mutant 3'-UTR vector is used as a control. These vectors are co-transfected with
miR-30d mimics or control sequences into cells. If miR-30d directly binds the PIK3R2 3'-UTR,

luciferase activity will decrease compared to the mutant control, confirming a direct target interaction
[4].

Further Research Context

miR-30d in Other Cancers: The tumor-suppressive role of miR-30d via targeting oncogenic
pathways is not unique to ESCC. For instance, in pancreatic cancer, miR-30d is also downregulated

and acts to suppress cancer by directly targeting SOX4, which in turn inhibits the PI3K-AKT axis [4].
Other Mechanisms of Ricolinostat: Beyond the miR-30d pathway, Ricolinostat has been shown to

have other anti-tumor mechanisms, such as enhancing the acetylation of STAT1 to suppress PD-L1
expression for cancer immunotherapy [3], and synergizing with other drugs like the WEE1 inhibitor

Adavosertib to promote mitotic catastrophe [5] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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